molecular formula C11H11ClN2O2 B1307556 ethyl 3-amino-5-chloro-1H-indole-2-carboxylate CAS No. 62578-58-9

ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Cat. No. B1307556
Key on ui cas rn: 62578-58-9
M. Wt: 238.67 g/mol
InChI Key: LMNGJTFHRLLAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07169925B2

Procedure details

Heat at 70° C. and stir a mixture of 3-amino-5-chloro-1-(2,2,2-trifluoro-ethanoyl)-1H-indole-2-carboxylic acid ethyl ester (3.34 g, 10 mmol), ethanol (50 mL), and potassium carbonate (1.50 g, 10.85 mmol). After 1.75 h, add water (20 mL), and after another hour add additional potassium carbonate (0.58 g, 4.20 mmol). Cool the reaction mixture to ambient temperature and partition between water/ethyl acetate. Separate the organic layer, dry over MgSO4, filter and concentrate to afford 1.70 g of the title compound as a solid. MS 239(M+H).
Name
3-amino-5-chloro-1-(2,2,2-trifluoro-ethanoyl)-1H-indole-2-carboxylic acid ethyl ester
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7](C(=O)C(F)(F)F)[C:8]2[C:13]([C:14]=1[NH2:15])=[CH:12][C:11]([Cl:16])=[CH:10][CH:9]=2)=[O:5])[CH3:2].C(O)C.C(=O)([O-])[O-].[K+].[K+]>O>[NH2:15][C:14]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([Cl:16])[CH:12]=2)[NH:7][C:6]=1[C:4]([O:3][CH2:1][CH3:2])=[O:5] |f:2.3.4|

Inputs

Step One
Name
3-amino-5-chloro-1-(2,2,2-trifluoro-ethanoyl)-1H-indole-2-carboxylic acid ethyl ester
Quantity
3.34 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(C2=CC=C(C=C2C1N)Cl)C(C(F)(F)F)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0.58 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to ambient temperature
CUSTOM
Type
CUSTOM
Details
partition between water/ethyl acetate
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
NC1=C(NC2=CC=C(C=C12)Cl)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.